2-Chloro-6-fluorobenzylzinc chloride

Catalog No.
S1910336
CAS No.
307531-98-2
M.F
C7H5Cl2FZn
M. Wt
244.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorobenzylzinc chloride

CAS Number

307531-98-2

Product Name

2-Chloro-6-fluorobenzylzinc chloride

IUPAC Name

1-chloro-3-fluoro-2-methanidylbenzene;chlorozinc(1+)

Molecular Formula

C7H5Cl2FZn

Molecular Weight

244.4 g/mol

InChI

InChI=1S/C7H5ClF.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

FSRXWZMAKIGTQE-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC=C1Cl)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=C(C=CC=C1Cl)F.Cl[Zn+]

Organic Synthesis

  • Carbon-Carbon Bond Formation: 2-Chloro-6-fluorobenzylzinc chloride is a valuable reagent for Negishi coupling reactions. Negishi coupling is a powerful tool for forming carbon-carbon bonds between an organic halide (aryl or vinyl halide) and an alkyl, alkenyl, or aryl zinc compound. In this reaction, 2-chloro-6-fluorobenzylzinc chloride acts as the nucleophilic coupling partner, allowing for the introduction of a 2-chloro-6-fluorobenzyl group into various organic molecules. This specific compound offers the advantage of incorporating both a chloro and a fluoro substituent, which can be beneficial for fine-tuning the properties of the final product [].

2-Chloro-6-fluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5Cl2FZn\text{C}_7\text{H}_5\text{Cl}_2\text{FZn} and a molecular weight of approximately 244.4 g/mol. It features a benzyl group substituted with chlorine and fluorine atoms, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions. The compound is typically handled as a solution in tetrahydrofuran (THF) and is known for its reactivity towards electrophiles, which makes it useful in various chemical transformations .

  • Cross-Coupling Reactions: It can be used in Suzuki-Miyaura reactions to form biaryl compounds by coupling with aryl halides or other electrophiles.
  • Nucleophilic Substitution: The zinc center can act as a nucleophile, facilitating substitution reactions with various electrophiles.
  • Formation of Carbon-Carbon Bonds: This compound is particularly effective in forming carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

The synthesis of 2-chloro-6-fluorobenzylzinc chloride typically involves the following steps:

  • Preparation of 2-Chloro-6-fluorobenzyl Chloride: This precursor can be synthesized through electrophilic aromatic substitution reactions using chlorination and fluorination methods on benzyl derivatives.
  • Reaction with Zinc: The chlorinated compound is then reacted with zinc metal in an anhydrous solvent like tetrahydrofuran to form the organozinc compound. This reaction often requires heat and an inert atmosphere to prevent moisture interference .
  • Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure 2-chloro-6-fluorobenzylzinc chloride.

2-Chloro-6-fluorobenzylzinc chloride finds applications primarily in:

  • Organic Synthesis: It serves as a key reagent for constructing complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Used in the development of new materials through polymerization reactions.
  • Agricultural Chemistry: Potentially useful in synthesizing agrochemicals due to its ability to form carbon-carbon bonds efficiently.

Interaction studies of 2-chloro-6-fluorobenzylzinc chloride focus on its reactivity with various electrophiles and substrates. These studies help elucidate its behavior in different chemical environments, particularly how it can be utilized to modify other compounds effectively. The interactions are often evaluated through kinetic studies and mechanistic investigations using spectroscopic methods .

Several compounds share structural similarities with 2-chloro-6-fluorobenzylzinc chloride, including:

Compound NameMolecular FormulaUnique Features
2-Chloro-4-fluorobenzylzinc chlorideC7H5ClFZnDifferent substitution pattern on the benzene ring
4-Chlorobenzylzinc chlorideC7H8ClZnLacks fluorine; used in similar coupling reactions
Benzylzinc chlorideC7H7ZnNo halogen substitutions; simpler reactivity

Uniqueness

The uniqueness of 2-chloro-6-fluorobenzylzinc chloride lies in its specific combination of chlorine and fluorine substituents on the benzene ring, which can significantly influence its reactivity and the properties of the final products formed during

Nuclear Magnetic Resonance Spectroscopic Analysis

2-Chloro-6-fluorobenzylzinc chloride exhibits distinctive nuclear magnetic resonance characteristics that reflect its organometallic nature and coordination environment. The compound, with molecular formula C₇H₅Cl₂FZn and molecular weight 244.41 g/mol [1], demonstrates specific spectral features arising from the zinc-carbon bond and the substituted aromatic ring system.

The ¹H nuclear magnetic resonance spectrum of 2-chloro-6-fluorobenzylzinc chloride shows characteristic signals for the benzylic protons directly bonded to the zinc center. The electron-withdrawing effects of both the chlorine and fluorine substituents on the aromatic ring significantly influence the chemical shifts of these protons [1]. The aromatic proton signals appear in the typical aromatic region, with coupling patterns characteristic of the 2-chloro-6-fluoro substitution pattern.

¹³C nuclear magnetic resonance spectroscopy provides valuable structural information, particularly regarding the carbon-zinc bond. The benzylic carbon directly attached to zinc typically exhibits characteristic downfield shifts due to the electropositive nature of the zinc center [1]. The aromatic carbons show chemical shifts consistent with halogen substitution, with the carbon-fluorine coupling patterns being particularly diagnostic for the 6-fluoro substituent.

Spectroscopic ParameterObservationReference
¹H chemical shiftsAromatic region (7-8 ppm) [1]
¹³C chemical shiftsBenzylic carbon (characteristic downfield) [1]
Coupling patternsC-F coupling in aromatic region [1]

Infrared Spectroscopic Characteristics

The infrared spectrum of 2-chloro-6-fluorobenzylzinc chloride reveals several characteristic absorption bands that provide insight into its molecular structure and bonding. The spectrum exhibits absorptions typical of aromatic compounds substituted with both chlorine and fluorine atoms [2] [3].

The carbon-hydrogen stretching vibrations appear in the region typical for aromatic compounds, generally between 3000-3100 cm⁻¹ [4]. The aromatic carbon-carbon stretching vibrations are observed in the 1600-1450 cm⁻¹ region [4]. The presence of the zinc-carbon bond introduces characteristic low-frequency vibrations, though these are often challenging to assign definitively due to the complexity of organometallic vibrational modes [5].

The carbon-fluorine stretching vibration appears as a strong absorption in the 1000-1300 cm⁻¹ region, characteristic of aromatic fluorine compounds [4]. The carbon-chlorine stretching appears in the 750-650 cm⁻¹ range, consistent with aromatic chlorine substitution [4].

Vibrational ModeFrequency Range (cm⁻¹)IntensityReference
Aromatic C-H stretch3000-3100Medium [4]
Aromatic C=C stretch1600-1450Strong [4]
C-F stretch1000-1300Strong [4]
C-Cl stretch750-650Medium [4]

Mass Spectrometric Behavior

Mass spectrometry of 2-chloro-6-fluorobenzylzinc chloride provides important information about its molecular composition and fragmentation patterns. The molecular ion peak appears at m/z 244, corresponding to the intact organozinc compound [1]. The isotope pattern reflects the presence of both chlorine and zinc isotopes, creating a characteristic cluster of peaks.

Fragmentation typically involves loss of the chloride ligand, producing benzylic cation species [3]. The presence of multiple chlorine atoms (both in the organic moiety and as the anionic ligand) creates complex isotope patterns that are diagnostic for this class of compounds. The base peak often corresponds to the substituted benzyl cation formed after loss of the zinc chloride unit.

The electron impact mass spectrum shows characteristic fragmentations including loss of zinc chloride (ZnCl) and subsequent aromatic rearrangements [3]. The isotopic distribution provides confirmation of the molecular formula and the presence of the expected number of chlorine atoms.

Thermodynamic Stability in Tetrahydrofuran Solutions

Coordination Environment and Solvation

2-Chloro-6-fluorobenzylzinc chloride demonstrates significant thermodynamic stability when dissolved in tetrahydrofuran (THF), forming a well-defined coordination complex [6]. Research on analogous organozinc compounds reveals that zinc typically adopts tetrahedral coordination in THF solutions, with the organozinc species coordinating two THF molecules to achieve a stable electronic configuration [6].

The thermodynamic parameters for organozinc-THF interactions have been quantified through calorimetric studies. For related organozinc compounds, the coordination of THF molecules releases approximately 6-8 kcal/mol of enthalpy [6]. The first coordination of THF to the zinc center is thermodynamically favored, with subsequent coordination showing diminished enthalpic contributions [6].

Density functional theory calculations support the formation of bis-THF coordinated organozinc species in solution [7]. The coordination environment significantly influences both the stability and reactivity of the organozinc reagent, with fully coordinated species showing enhanced thermal stability compared to partially coordinated analogs [7].

Thermodynamic ParameterValueUnitsReference
ΔH (THF coordination)-6.3kcal/mol [6]
ΔH (excess THF)-1.6kcal/mol [6]
Total coordination enthalpy-7.9 ± 0.2kcal/mol [6]

Temperature Stability Assessment

The thermal stability of 2-chloro-6-fluorobenzylzinc chloride in THF solutions depends critically on temperature and the coordination environment [8]. Storage at reduced temperatures (2-8°C) significantly enhances the long-term stability of the organozinc reagent [1] [9]. At ambient temperatures, the compound maintains reasonable stability for synthetic applications, though gradual decomposition may occur over extended periods.

The activation energy for decomposition processes in organozinc compounds typically ranges from 25-35 kcal/mol, depending on the specific substitution pattern and coordination environment [10]. The presence of electron-withdrawing groups such as chlorine and fluorine can influence the stability through both electronic and steric effects.

Comparative studies indicate that organozinc reagents in THF solutions maintain greater stability than in non-coordinating solvents [8]. The bis-THF coordinated species exhibits enhanced resistance to both thermal decomposition and hydrolysis compared to partially coordinated analogs [8].

Equilibrium Constants and Speciation

Solution studies of organozinc compounds in THF reveal complex equilibrium behavior involving multiple coordination states [6] [7]. The predominant species in 0.5 M THF solutions is the bis-THF coordinated organozinc complex, though equilibrium with mono-coordinated and higher-order aggregated species may occur [6].

The equilibrium constant for THF coordination to organozinc species has been estimated through nuclear magnetic resonance and calorimetric methods [6]. The binding constants indicate strong preference for tetrahedral coordination, with the first THF molecule binding significantly more strongly than subsequent ligands [6].

Computational studies using ab initio molecular dynamics provide detailed insights into the solvation behavior of organozinc compounds in THF [7]. These calculations reveal dynamic exchange processes between coordinated and free THF molecules, while maintaining the overall tetrahedral coordination preference [7].

Solubility Behavior and Phase Transition Analysis

Solubility Characteristics in Organic Solvents

2-Chloro-6-fluorobenzylzinc chloride exhibits excellent solubility in coordinating solvents, particularly tetrahydrofuran, where it is commonly prepared and stored as a 0.5 M solution [1] [11]. The high solubility in THF results from the strong coordination interactions between the zinc center and the oxygen atoms of the solvent molecules [6].

The compound demonstrates limited solubility in non-coordinating solvents such as hydrocarbons [8]. This solubility behavior is typical for organozinc halides, which require coordinating environments to achieve stable solvation. The density of the 0.5 M THF solution is reported as 0.991 g/mL at 25°C [1] [11].

Solubility enhancement can be achieved through the addition of coordinating co-solvents or through the formation of mixed solvent systems [8]. The use of ethereal solvents generally provides the optimal balance between solubility and stability for organozinc compounds [12].

Solvent TypeSolubilityStabilityReference
TetrahydrofuranHigh (0.5 M)Excellent [1] [11]
Diethyl etherModerateGood [12]
HydrocarbonsPoorVariable [8]
AlcoholsIncompatibleDecomposes [12]

Phase Behavior and Thermal Transitions

The phase behavior of 2-chloro-6-fluorobenzylzinc chloride is characterized by its existence as a solution in THF rather than as a pure solid under normal conditions [1] [11]. The compound is typically prepared and handled as a solution to maintain stability and facilitate synthetic applications [12].

Thermal analysis of related organozinc compounds reveals that phase transitions are often accompanied by decomposition processes rather than simple physical state changes [10]. The low-temperature storage requirements (2-8°C) suggest that higher temperatures may promote undesirable phase changes or decomposition pathways [1] [9].

The flash point of THF solutions containing 2-chloro-6-fluorobenzylzinc chloride is reported as 1°F (-17.2°C), which is primarily determined by the THF solvent rather than the organozinc solute [1] [11]. This low flash point necessitates careful handling procedures and appropriate safety measures during storage and use.

Crystallization and Solid-State Properties

Limited information is available regarding the solid-state properties of 2-chloro-6-fluorobenzylzinc chloride due to its typical preparation and storage as a THF solution [1] [11]. Attempts to isolate solid organozinc compounds often result in decomposition or the formation of coordination complexes with residual solvent molecules [8].

Related organozinc compounds that have been isolated in solid form typically exhibit coordination polymers or discrete molecular complexes depending on the ligand environment [8]. The crystal structures often reveal tetrahedral coordination around zinc centers, with bridging or terminal ligands depending on the specific compound [8].

The hygroscopic nature of many organozinc compounds complicates solid-state characterization [8]. Exposure to moisture can lead to hydrolysis reactions that alter the composition and structure of the material, making careful handling under inert atmosphere essential [12].

Physical PropertyValueUnitsReference
Solution density0.991g/mL at 25°C [1] [11]
Storage temperature2-8°C [1] [9]
Flash point1°F [1] [11]
Boiling point (solution)65°C [1] [11]

Direct zinc insertion represents the most straightforward approach for the synthesis of 2-chloro-6-fluorobenzylzinc chloride from its corresponding halide precursor. This methodology involves the oxidative addition of metallic zinc into the carbon-halogen bond of 2-chloro-6-fluorobenzyl chloride, generating the desired organozinc species through heterogeneous metal insertion chemistry [1] [2].

The benzylic nature of the carbon-halogen bond in 2-chloro-6-fluorobenzyl chloride significantly enhances the insertion rate compared to unactivated alkyl halides. Benzylic bromides and chlorides readily undergo zinc insertion at temperatures below room temperature, with complete conversion typically achieved within 1-12 hours at 25°C [6] [7]. This enhanced reactivity stems from the stabilization of radical intermediates through resonance with the aromatic system during the single-electron transfer pathway [8].

Lithium Chloride-Mediated Activation

Lithium chloride serves as a critical activating agent in the synthesis of 2-chloro-6-fluorobenzylzinc chloride, dramatically improving both reaction rates and yields compared to lithium chloride-free conditions [2] [9]. The incorporation of anhydrous lithium chloride (1.0-1.5 equivalents) enables efficient zinc insertion into benzylic halides under mild conditions, typically requiring 1-24 hours at 25-50°C for complete conversion [2] [5].

The mechanistic role of lithium chloride involves the rapid removal of organozinc intermediates from the zinc metal surface through formation of highly soluble organozinc-lithium chloride complexes of the general formula RZnX·LiCl [2] [10]. This solubilization process prevents competitive deactivation of active metal sites and allows continued reaction with additional halide substrate molecules [2]. Fluorescence microscopy studies have demonstrated that lithium chloride accelerates the solubilization step rather than the initial oxidative addition, distinguishing its mechanism from polar aprotic solvents [11] [4].

The typical procedure for lithium chloride-mediated zinc insertion requires rigorous exclusion of moisture and oxygen. Anhydrous lithium chloride (5 mmol) is dried at 150-170°C under high vacuum (1 mbar) for 20 minutes, followed by addition of zinc powder (7.5 mmol, 1.5 equivalents) and further drying under identical conditions [5]. The heterogeneous mixture is then suspended in freshly distilled tetrahydrofuran, activated with the aforementioned organosilicon and organobromine additives, and treated with 2-chloro-6-fluorobenzyl chloride at room temperature [5].

Quantitative analysis of the resulting organozinc solution employs iodometric titration to determine the precise concentration of 2-chloro-6-fluorobenzylzinc chloride [5]. Typical concentrations range from 0.5 to 0.83 M in tetrahydrofuran, with conversions exceeding 96% as determined by gas chromatographic analysis of hydrolyzed reaction aliquots [5].

Solvent-Specific Reaction Dynamics

Solvent selection profoundly influences the efficiency and mechanism of zinc insertion reactions for 2-chloro-6-fluorobenzylzinc chloride synthesis [8] [12]. Tetrahydrofuran represents the most commonly employed solvent due to its optimal balance of coordinating ability, stability, and compatibility with downstream reactions [2] [6]. However, alternative polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and hexamethylphosphoramide can facilitate zinc insertion through different mechanistic pathways [2] [8].

Single-particle fluorescence microscopy studies have revealed fundamental differences in solvent effects on organozinc reagent formation [8] [12]. In tetrahydrofuran, lithium chloride primarily accelerates the solubilization of surface-bound organozinc intermediates after oxidative addition has occurred [8]. Conversely, dimethyl sulfoxide accelerates the oxidative addition step itself, leading to faster generation of surface organozinc intermediates compared to tetrahydrofuran [8].

The differential solvent effects manifest in observable induction periods and overall reaction rates. Tetrahydrofuran-based systems typically exhibit an induction period corresponding to mechanical etching of the inactive zinc oxide surface layer during vigorous stirring [8]. This induction period can be eliminated through mechanical preactivation involving vigorous stirring in solvent prior to halide addition [8]. Dimethyl sulfoxide systems show minimal induction periods due to the rapid chemical oxidative addition process that simultaneously etches the zinc surface [8].

Coordinating solvents stabilize organozinc species through direct coordination to the zinc center, with tetrahydrofuran providing optimal stabilization for the target 2-chloro-6-fluorobenzylzinc chloride [13]. The tetrahedral coordination environment created by tetrahydrofuran ligands enhances the thermal stability and handling characteristics of the organozinc reagent while maintaining high reactivity toward electrophilic coupling partners [13].

Transmetallation Pathways

Transmetallation reactions provide alternative synthetic routes to 2-chloro-6-fluorobenzylzinc chloride through metal-metal exchange processes [14] [15]. These pathways typically involve the transfer of organic groups between different metal centers, offering complementary reactivity profiles and synthetic advantages compared to direct zinc insertion methods [16] [17].

The most common transmetallation approach involves the initial preparation of 2-chloro-6-fluorobenzyllithium or the corresponding Grignard reagent, followed by treatment with zinc chloride to generate the target organozinc species [18] [19]. This methodology proves particularly valuable when direct zinc insertion fails due to substrate incompatibility or functional group intolerance [18].

Lithium-zinc transmetallation proceeds through nucleophilic attack of the organolithium species on zinc chloride, forming the organozinc halide and lithium chloride as products [18]. The reaction typically requires low temperatures (-78°C to 0°C) to prevent decomposition of the organolithium intermediate and maximize transmetallation yields [18]. For 2-chloro-6-fluorobenzyllithium, treatment with zinc chloride (0.5 equivalents) in tetrahydrofuran at -40°C provides the desired organozinc reagent in high yield [18].

Magnesium-zinc transmetallation offers an alternative pathway utilizing the corresponding Grignard reagent as the organometallic precursor [18]. This approach benefits from the greater stability and ease of handling associated with organomagnesium reagents compared to organolithium species [18]. The transmetallation proceeds at moderate temperatures (0°C to 25°C) with zinc chloride or zinc bromide serving as the zinc source [18].

Copper-mediated transmetallation represents a specialized pathway for generating 2-chloro-6-fluorobenzylzinc chloride with enhanced reactivity toward specific electrophilic partners [18] [20]. Treatment of the organozinc reagent with copper(I) cyanide lithium chloride complex generates a transient organocopper intermediate that exhibits superior reactivity in allylation and acylation reactions [18].

Large-Scale Production Considerations

The industrial synthesis of 2-chloro-6-fluorobenzylzinc chloride requires careful consideration of safety, economics, and process efficiency factors that differ significantly from laboratory-scale preparations [21] [22] [23]. Large-scale production demands continuous processing methodologies to minimize the inventory of reactive organometallic intermediates while maintaining consistent product quality and yield [21] [24].

Continuous flow synthesis represents the preferred approach for industrial organozinc production, enabling precise control of reaction parameters while minimizing safety hazards associated with batch processing [21] [25] [26]. Flow reactors employ packed beds of activated zinc metal through which solutions of 2-chloro-6-fluorobenzyl chloride are pumped under controlled temperature and residence time conditions [21] [22].

Laboratory-scale flow systems demonstrate throughputs of 30 mL/h with residence times ranging from 1.5 to 14 minutes, achieving organozinc yields of 78-100% [21] [25]. Pilot-scale implementations increase throughput to 3-18 L/h while maintaining comparable yields of 84-98% and similar residence time parameters [21] [23]. The zinc bed configuration utilizes approximately 250-fold molar excess of zinc metal to ensure complete conversion during single-pass operation [21] [24].

Temperature control represents a critical parameter for large-scale synthesis, requiring external heating systems and sophisticated heat management protocols [21] [24]. The mildly exothermic nature of zinc insertion necessitates precise temperature regulation to prevent thermal decomposition of the organozinc product while maintaining optimal reaction rates [21]. Industrial implementations employ explosion-proof equipment and automated safety systems to manage the fire and explosion hazards associated with organometallic processing [21] [27].

Concentration optimization provides significant economic advantages through reduced solvent consumption and enhanced volumetric productivity [21] [24]. While laboratory procedures typically employ 0.5-2.0 M solutions, continuous processes can accommodate concentrations up to 2.0 M without significant yield deterioration [21]. Higher concentrations require careful optimization of flow rates and mixing characteristics to ensure uniform heat and mass transfer throughout the reactor system [21].

The continuous synthesis approach enables direct telescoping to downstream coupling reactions, eliminating the need for organozinc isolation and storage [22] [23] [26]. This integration significantly reduces process complexity and safety concerns while improving overall atomic efficiency through minimization of waste generation [22]. Reformatsky, Negishi, and other cross-coupling reactions can be performed in series using the continuously generated organozinc stream as feedstock [23].

Quality control measures for large-scale production include continuous monitoring of organozinc concentration through automated titration systems and gas chromatographic analysis of reaction conversion [21] [23]. Real-time process analytical technology enables immediate adjustment of operating parameters to maintain product specifications and maximize yield consistency across extended production campaigns [21].

Hydrogen Bond Acceptor Count

2

Exact Mass

241.904375 g/mol

Monoisotopic Mass

241.904375 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-16-2023

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